molecular formula C10H17N3O2S B2693485 tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate CAS No. 2460757-15-5

tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate

Cat. No.: B2693485
CAS No.: 2460757-15-5
M. Wt: 243.33
InChI Key: BWMFVHDIDPFSCK-UHFFFAOYSA-N
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Description

The compound “Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate” is a complex organic molecule that contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . Thiazole derivatives have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amine group, and a carbamate group. The thiazole ring is a heterocyclic ring that is aromatic and planar .


Chemical Reactions Analysis

Thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present. In general, thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

  • Structural and Synthetic Studies :

    • Precursors for Thiadiazolesulfonamides: The compound is related to 1,3,4-thiadiazole derivatives and is involved in studies exploring the bond lengths and angles indicating interactions between sulfonyl groups and the thiadiazole ring (Pedregosa et al., 1996).
    • Foldamer Studies: It serves as a precursor for studying new classes of foldamer based on aza/α-dipeptide oligomerization, with molecules stabilized by hydrogen bonding (Abbas et al., 2009).
    • Insecticidal Activity: Derivatives of the compound have been synthesized and shown to possess insecticidal activities against certain pests, indicating its potential in pesticide development (Wang et al., 2011).
    • Fujiwara-Moritani Reactions: The compound is used in studies exploring substitutes for benzoquinone in room-temperature Fujiwara-Moritani reactions (Liu & Hii, 2011).
  • Biological and Pharmaceutical Research :

    • Protein Research: An unnatural amino acid derivative, O-tert-Butyltyrosine, which can be incorporated into proteins, has been studied for its potential in NMR tagging in high-molecular-weight systems and submicromolar ligand binding affinities (Chen et al., 2015).
    • Synthesis of Biologically Active Compounds: The compound is a key intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291), indicating its significance in pharmaceutical research (Zhao et al., 2017).
  • Material Science and Chemistry :

    • Organic Light Emitting Diode (WOLED) Development: Research on thiazolo[5,4-d]thiazole (TzTz) derivatives, which includes tert-butylphenol components, explores their use in white organic light emitting diodes, demonstrating versatility in luminescence and material applications (Zhang et al., 2016).
  • Environmental and Toxicological Studies :

    • Comparative Cytotoxicity: Studies on butylated hydroxytoluene and its methylcarbamate derivative (which includes tert-butyl groups) focus on comparative toxic effects, relevant in environmental and toxicological research (Nakagawa et al., 1994).

Future Directions

Thiazole derivatives are a promising area of research in medicinal chemistry due to their wide range of biological activities. Future research could focus on synthesizing new thiazole derivatives and testing their biological activity .

Properties

IUPAC Name

tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13(4)5-7-6-16-8(11)12-7/h6H,5H2,1-4H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMFVHDIDPFSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CSC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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